(R)-2-Bromobutanoic acid

Description

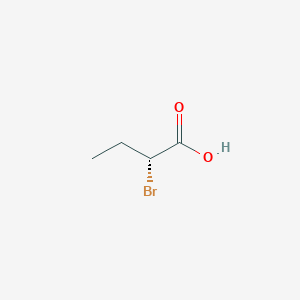

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQLSKVCTLCIIE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2681-94-9 | |

| Record name | alpha-Bromobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-bromoglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1535W1QTHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-2-Bromobutanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromobutanoic acid , a chiral carboxylic acid, serves as a crucial building block in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its stereospecific properties make it a valuable intermediate for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the physical properties of this compound, supported by experimental protocols and relevant data for researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. The presence of a chiral center at the second carbon atom is a key feature, leading to its optical activity.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound and its racemic mixture for comparative analysis.

| Property | This compound | 2-Bromobutanoic Acid (Racemic) | Citation |

| CAS Number | 2681-94-9 | 80-58-0 | [1][2] |

| Molecular Formula | C₄H₇BrO₂ | C₄H₇BrO₂ | [2] |

| Molecular Weight | 167.00 g/mol | 167.001 g/mol | [2][3] |

| Appearance | Pale Yellow Oil | Colorless clear or yellowish oily liquid | [4] |

| Density | 1.625 g/mL | 1.567 g/mL at 25 °C | [1][4] |

| Boiling Point | 216.6 °C at 760 mmHg | 99-103 °C at 10 mmHg | [1][2] |

| Melting Point | - | -4 °C | [1] |

| Flash Point | 84.8 °C | >112 °C | [1][2] |

| Refractive Index | 1.493 | 1.474 (n20/D) | [4] |

| pKa | 2.95±0.10 (Predicted) | 2.95±0.10 | [1] |

| Solubility | - | Soluble in water (66 g/L at 20 °C), alcohol, and ether. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of 2-bromobutanoic acid shows characteristic peaks for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-Br stretch.[7]

-

-

Mass Spectrometry (MS):

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves the resolution of the racemic mixture, which is commonly prepared via the Hell-Volhard-Zelinsky reaction.[1]

1. Synthesis of Racemic 2-Bromobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

Caption: Synthesis of racemic 2-bromobutanoic acid.

Protocol:

-

To a flask containing butanoic acid, add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Slowly add bromine (Br₂) to the mixture while stirring. The reaction is typically heated to initiate the reaction.

-

The reaction mixture is refluxed until the reaction is complete, indicated by the disappearance of the red bromine color.

-

The intermediate α-bromo acyl bromide is then carefully hydrolyzed by the addition of water to yield racemic 2-bromobutanoic acid.

-

The product is then purified by distillation under reduced pressure.

2. Optical Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine.[1]

Caption: Resolution of racemic 2-bromobutanoic acid.

Protocol:

-

Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.

-

Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).

-

The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

The less soluble diastereomeric salt is isolated by filtration.

-

The purified diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.

-

The final product is extracted and purified.

Application in Drug Development: Synthesis of Levetiracetam (B1674943)

This compound is a key precursor in the synthesis of Levetiracetam, an anticonvulsant medication used for the treatment of epilepsy. The (S)-enantiomer of a derivative of 2-aminobutanamide, which can be synthesized from this compound, is the active component.

Caption: Synthesis of Levetiracetam from this compound.

The synthesis involves the conversion of this compound to its corresponding amide, followed by amination with inversion of stereochemistry to yield the (S)-2-aminobutanamide derivative. This intermediate is then reacted with 4-chlorobutyryl chloride and subsequently cyclized to form Levetiracetam.[9][10]

Signaling Pathway of Levetiracetam

While the precise mechanism of action of Levetiracetam is not fully elucidated, it is known to bind to the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate synaptic neurotransmitter release, thereby reducing neuronal hyperexcitability.

Caption: Proposed mechanism of action of Levetiracetam.

This technical guide provides a foundational understanding of the physical properties, synthesis, and application of this compound, offering valuable insights for professionals engaged in chemical research and pharmaceutical development.

References

- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromobutyric acid [webbook.nist.gov]

- 4. innospk.com [innospk.com]

- 5. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromobutyric acid(80-58-0) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Bromobutyric acid(80-58-0) IR Spectrum [chemicalbook.com]

- 8. 2-Bromobutyric acid(80-58-0) MS spectrum [chemicalbook.com]

- 9. CN102382027A - Method for preparing levetiracetam - Google Patents [patents.google.com]

- 10. CN102020584A - Method for synthesizing intermediate L-2-aminobutyrylamide hydrochloride of chiral drug levetiracetam - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (R)-2-Bromobutanoic Acid (CAS: 2681-94-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid, with the CAS number 2681-94-9, is a chiral carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its stereospecific properties make it a valuable intermediate in the synthesis of complex chiral molecules, most notably the anticonvulsant drug Levetiracetam.[1] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis methodologies, spectroscopic data, safety and handling protocols, and key applications.

Physicochemical Properties

This compound is typically a colorless to pale yellow oily liquid.[2] There are some mentions of it being a colorless solid, which may be due to variations in purity or temperature. It is important for researchers to be aware of its hygroscopic nature and sensitivity to moisture.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 2681-94-9 | [1] |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Boiling Point | 216.6 ± 13.0 °C (predicted) | |

| Density | 1.625 ± 0.06 g/cm³ (predicted) | |

| pKa | 2.95 ± 0.10 (predicted) | [1] |

| Solubility | Slightly soluble in chloroform, sparingly soluble in methanol. | |

| Storage Temperature | 2-8°C under an inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic mixture of 2-bromobutanoic acid. The racemic mixture is commonly prepared via the Hell-Volhard-Zelinsky reaction.

Synthesis of Racemic 2-Bromobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

This reaction involves the alpha-bromination of butanoic acid.

Experimental Protocol:

-

Materials: Butanoic acid, bromine, red phosphorus (catalyst), and a suitable solvent like carbon tetrachloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of butanoic acid and a catalytic amount of red phosphorus is prepared.

-

Bromine is added dropwise to the mixture. The reaction is exothermic and should be controlled.

-

After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is then cooled, and the product is isolated and purified by distillation under reduced pressure.

-

Caption: Synthesis of Racemic 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction.

Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers from the racemic mixture is achieved by reacting the mixture with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Principle:

-

Salt Formation: The racemic 2-bromobutanoic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine).

-

Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

-

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure this compound. The chiral amine can be recovered and reused.

Caption: General Workflow for the Resolution of Racemic 2-Bromobutanoic Acid.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound. While access to raw spectral data is limited, the following table summarizes the expected spectral characteristics based on available information for the racemic mixture.

Table 2: Spectroscopic Data for 2-Bromobutanoic Acid

| Technique | Expected Peaks / Characteristics | Reference |

| ¹H NMR | Signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with characteristic chemical shifts and coupling patterns. | [3] |

| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms in different chemical environments. | [4] |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid, C=O stretch, and C-Br stretch. | [5] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [6] |

Applications in Drug Development

The primary application of this compound is as a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam . The stereochemistry at the C2 position is crucial for the pharmacological activity of Levetiracetam.

The synthesis involves the reaction of this compound with 2-aminobutanamide. The bromine atom is displaced by the amino group in an S_N2 reaction, followed by cyclization to form the pyrrolidinone ring of Levetiracetam.

Safety, Handling, and Disposal

This compound is a corrosive substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C under an inert atmosphere.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter the environment.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. This guide provides a comprehensive overview to assist researchers and professionals in their work with this valuable compound.

References

- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 2. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved For the following HNMR for 2-bromobutanoic acid, use | Chegg.com [chegg.com]

- 4. 2-Bromobutyric acid(80-58-0) 13C NMR [m.chemicalbook.com]

- 5. 2-Bromobutyric acid(80-58-0) IR Spectrum [chemicalbook.com]

- 6. 2-Bromobutyric acid [webbook.nist.gov]

An In-depth Technical Guide to (R)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromobutanoic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily serving as a key building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific properties make it a valuable intermediate, most notably in the production of the anticonvulsant drug Levetiracetam. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflows relevant to researchers and drug development professionals.

Physicochemical Properties

This compound, also known as (R)-α-bromobutyric acid, is a colorless to pale yellow liquid.[1] Its key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| CAS Number | 2681-94-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 99-103 °C at 10 mmHg | [2] |

| Melting Point | -4 °C | [2] |

| Density | 1.567 g/mL at 25 °C | [2] |

| Solubility | Soluble in water (66 g/L at 20 °C) | [2] |

| pKa | 2.95 ± 0.10 | [2] |

A summary of identifiers for 2-bromobutanoic acid and its enantiomers is provided below.

| Compound | CAS Number |

| Racemic 2-Bromobutanoic acid | 80-58-0 |

| This compound | 2681-94-9 |

| (S)-2-Bromobutanoic acid | 32659-49-7 |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is typically achieved through a two-step process: the synthesis of racemic 2-bromobutanoic acid followed by chiral resolution.

Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a standard method for the α-bromination of carboxylic acids. The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol that undergoes bromination.

Experimental Protocol:

-

Materials: Butanoic acid, red phosphorus, bromine, dichloromethane (B109758) (DCM), anhydrous sodium sulfate.

-

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Charge the flask with butanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture at 80-90°C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and slowly add water to quench any excess bromine and phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-bromobutanoic acid can be purified by vacuum distillation.

-

Chiral Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers of 2-bromobutanoic acid is achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-1-phenylethylamine. These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol:

-

Materials: Racemic 2-bromobutanoic acid, (R)-(+)-1-phenylethylamine, ethanol, 10% aqueous HCl, ether, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the racemic 2-bromobutanoic acid in hot ethanol.

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in hot ethanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts (the less soluble one).

-

Collect the crystals by filtration and wash them with a small amount of cold ethanol. The enantiomeric excess of the salt can be improved by recrystallization.

-

To liberate the enantiomerically enriched this compound, suspend the crystalline diastereomeric salt in water.

-

Add 10% aqueous HCl until the solution is acidic (pH ~2).

-

Extract the liberated this compound with ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Application in Drug Development: Synthesis of Levetiracetam

This compound is a crucial intermediate in the synthesis of Levetiracetam, an anticonvulsant medication. The synthesis involves the conversion of this compound to (S)-2-aminobutyramide, a key precursor to Levetiracetam.

The overall synthetic workflow is depicted in the diagram below.

Safety and Handling

2-Bromobutanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] All work should be conducted in a well-ventilated fume hood.[3]

Conclusion

This compound is a vital chiral building block in the pharmaceutical industry, with its primary application being the synthesis of Levetiracetam. The synthesis of the enantiomerically pure compound relies on the robust Hell-Volhard-Zelinsky reaction to produce the racemic mixture, followed by an efficient chiral resolution. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the successful synthesis and application of this important intermediate.

References

An In-depth Technical Guide to (R)-2-Bromobutanoic Acid: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromobutanoic acid is a chiral carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its stereospecific structure makes it a crucial intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, detailed experimental protocols for its synthesis and chiral resolution, and its application in drug development, with a focus on the synthesis of the anticonvulsant drug Levetiracetam.

Structural Information and Physicochemical Properties

This compound is a halogenated carboxylic acid with a chiral center at the second carbon atom. The "(R)" designation refers to the stereochemical configuration at this center, as determined by the Cahn-Ingold-Prelog priority rules.

Structural Formula:

The chemical structure consists of a four-carbon butanoic acid backbone with a bromine atom substituted at the alpha-position (C2). The chirality at this position is critical for its utility in asymmetric synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its racemic form.

Table 1: General and Physicochemical Properties

| Property | This compound | 2-Bromobutanoic Acid (Racemic) |

| CAS Number | 2681-94-9[1] | 80-58-0[2] |

| Molecular Formula | C₄H₇BrO₂[1] | C₄H₇BrO₂[2] |

| Molecular Weight | 167.00 g/mol [1] | 167.00 g/mol [2] |

| Appearance | Pale yellow oil[3] | Colorless to pale yellow liquid[4] |

| Density | 1.625 g/cm³[1] | 1.567 g/mL at 25 °C[2] |

| Boiling Point | 216.6 °C at 760 mmHg[1] | 99-103 °C at 10 mmHg[2] |

| Melting Point | - | -4 °C[2] |

| Refractive Index | 1.493[1] | 1.474 (n20/D) |

| pKa | 2.95 ± 0.10 (Predicted)[3] | 2.95 ± 0.10[2] |

Table 2: Spectroscopic Data (for Racemic 2-Bromobutanoic Acid)

| Spectroscopy | Peak Assignments |

| ¹H NMR (CDCl₃) | δ (ppm): 1.10 (t, 3H, -CH₃), 2.10 (m, 2H, -CH₂-), 4.25 (t, 1H, -CH(Br)-), 11.0 (s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 12.2 (-CH₃), 26.1 (-CH₂-), 53.4 (-CH(Br)-), 175.0 (C=O)[5] |

| IR (liquid film) | ν (cm⁻¹): 2980 (O-H, broad), 1715 (C=O), 1290 (C-O), 650 (C-Br)[6] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of racemic 2-bromobutanoic acid followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

This classic method involves the alpha-bromination of butanoic acid.

Materials:

-

Butanoic acid

-

Red phosphorus (catalyst)

-

Bromine

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine butanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine to the mixture while stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or neutralized with a base trap.

-

After the addition of bromine is complete, heat the reaction mixture to 80-100 °C for several hours until the reaction is complete (indicated by the disappearance of the red bromine color).

-

Cool the reaction mixture and slowly add water to quench any remaining bromine and phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bisulfite solution to remove any remaining traces of bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 2-bromobutanoic acid.

-

Purify the product by vacuum distillation.

Chiral Resolution of Racemic 2-Bromobutanoic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Materials:

-

Racemic 2-bromobutanoic acid

-

(R)-(+)-α-phenylethylamine (or another suitable chiral amine)

-

Methanol (B129727) (or other suitable solvent)

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the racemic 2-bromobutanoic acid in a minimal amount of warm methanol.

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in warm methanol.

-

Slowly add the amine solution to the acid solution with stirring. Diastereomeric salts will begin to precipitate.

-

Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomer (e.g., the salt of this compound and (R)-(+)-α-phenylethylamine).

-

Recrystallize the collected salt from fresh methanol to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Once the desired diastereomeric purity is achieved, suspend the crystalline salt in water and add an excess of a strong acid, such as hydrochloric acid, to protonate the amine and liberate the free carboxylic acid.

-

Extract the this compound into diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield enantiomerically enriched this compound.

Application in Drug Synthesis: Synthesis of Levetiracetam

This compound is a key precursor for the synthesis of the (S)-enantiomer of 2-aminobutanamide, which is a crucial intermediate in the industrial production of the anticonvulsant drug Levetiracetam.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway of Levetiracetam from this compound.

Experimental Workflow for Levetiracetam Synthesis

The following diagram illustrates the logical workflow for the synthesis, purification, and analysis of Levetiracetam starting from the key intermediate derived from this compound.

Caption: Experimental workflow for the synthesis and quality control of Levetiracetam.

Conclusion

This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its synthesis, primarily through the bromination of butanoic acid followed by classical chiral resolution, provides a reliable route to this enantiomerically pure intermediate. The application of this compound in the synthesis of Levetiracetam highlights its significance in the pharmaceutical industry for producing stereochemically defined drugs with improved therapeutic profiles. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient and effective use of this important chiral molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. innospk.com [innospk.com]

- 5. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Data of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-2-Bromobutanoic acid, a chiral building block of significant interest in pharmaceutical and chemical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the underlying experimental protocols.

It is important to note that while the focus of this guide is the (R)-enantiomer, standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry do not differentiate between enantiomers in an achiral environment. Therefore, the data presented, obtained from sources analyzing racemic or unspecified "2-bromobutanoic acid," is representative of the (R)-enantiomer.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 2-bromobutanoic acid.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~11.5 | Singlet (broad) | -COOH | - |

| ~4.25 | Triplet | CH-Br | ~7.5 |

| ~2.10 | Multiplet | -CH₂- | ~7.5 |

| ~1.05 | Triplet | -CH₃ | ~7.5 |

Note: Precise, publicly available high-resolution ¹H NMR data with confirmed chemical shifts and coupling constants for 2-bromobutanoic acid is limited. The data presented is an estimation based on spectral images and data for structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~45 | CH-Br |

| ~28 | -CH₂- |

| ~12 | -CH₃ |

Note: The chemical shifts are estimated based on typical values for haloalkanoic acids and related structures. Specific experimental values may vary depending on the solvent and other acquisition parameters.

Table 3: Infrared (IR) Spectroscopy Peak Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2975, ~2940, ~2880 | Medium-Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1460 | Medium | C-H bend (Alkyl) |

| ~1290 | Medium | C-O stretch |

| ~940 | Medium, Broad | O-H bend |

| ~650 | Medium-Strong | C-Br stretch |

Note: This peak list is a representative compilation based on the gas-phase IR spectrum available from the NIST WebBook and general IR absorption tables for functional groups.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 168 | Low | [M+H]⁺ (with ⁸¹Br) |

| 166 | Low | [M+H]⁺ (with ⁷⁹Br) |

| 140 | Moderate | [M-C₂H₅]⁺ (with ⁸¹Br) |

| 138 | Moderate | [M-C₂H₅]⁺ (with ⁷⁹Br) |

| 121 | Moderate | [M-COOH]⁺ (with ⁸¹Br) |

| 119 | Moderate | [M-COOH]⁺ (with ⁷⁹Br) |

| 87 | High | [M-Br]⁺ |

| 41 | High | [C₃H₅]⁺ |

Source: Data compiled from the NIST WebBook and PubChem databases for 2-bromobutyric acid.

Experimental Protocols

The following are detailed methodologies representative of the procedures used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

-

Salt plates (e.g., NaCl or KBr) or a clean ATR crystal.

-

Volatile solvent for cleaning (e.g., isopropanol).

Procedure (Liquid Film Method):

-

Background Spectrum: Record a background spectrum of the clean, empty sample compartment.

-

Sample Preparation: Place one to two drops of neat this compound onto a clean salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform liquid film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent and dry them completely before storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous solvent (e.g., acetonitrile)

-

GC-MS instrument with an electron ionization (EI) source.

Procedure:

-

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid is often derivatized.

-

Dissolve ~1 mg of this compound in 100 µL of anhydrous acetonitrile.

-

Add 100 µL of BSTFA.

-

Heat the mixture at 60-70 °C for 30 minutes.

-

-

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the derivatized analyte. The mass spectrum of this peak is then examined for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (R)-2-bromobutanoic acid. The document details the expected spectral parameters, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. Due to the chiral center at the C2 position, the adjacent methylene (B1212753) protons (H-3) are diastereotopic and may exhibit complex splitting patterns. However, at typical magnetic field strengths, they often appear as a multiplet.

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These values are based on typical chemical shifts for similar structural motifs and may vary slightly depending on the solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ) / ppm | Integration | Multiplicity | Coupling Constant (J) / Hz |

| H-4 (-CH₃) | ~1.0 - 1.2 | 3H | Triplet (t) | ~7.0 - 7.5 |

| H-3 (-CH₂-) | ~1.9 - 2.2 | 2H | Multiplet (m) | - |

| H-2 (-CH(Br)-) | ~4.2 - 4.4 | 1H | Triplet (t) | ~7.0 - 7.5 |

| H-1 (-COOH) | ~10.0 - 13.0 | 1H | Singlet (s, broad) | - |

Molecular Structure and Proton Environments

The structure of this compound with the different proton environments labeled is presented below. The diagram illustrates the connectivity and the through-bond relationships that give rise to the observed spin-spin coupling.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: A spectral width of approximately 15 ppm, centered around 6-7 ppm.

3.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or using an automated routine.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicity and measure the coupling constants for each signal.

Logical Workflow for Spectral Analysis

The interpretation of a ¹H NMR spectrum follows a logical workflow, starting from the raw data and culminating in the structural elucidation of the molecule.

Caption: Workflow for ¹H NMR spectral analysis.

An In-depth Technical Guide to the 13C NMR of (R)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of (R)-2-bromobutanoic acid. This document details predicted spectral data, a thorough experimental protocol for data acquisition, and a logical visualization of the structure-spectrum relationship, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The predicted spectrum was generated for a sample dissolved in deuterated chloroform (B151607) (CDCl3).

| Carbon Atom | Chemical Structure | Predicted Chemical Shift (ppm) |

| C1 | C H3CH2CH(Br)COOH | 11.4 |

| C2 | CH3C H2CH(Br)COOH | 28.5 |

| C3 | CH3CH2C H(Br)COOH | 44.2 |

| C4 | CH3CH2CH(Br)C OOH | 174.9 |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial. Gentle vortexing can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height in the tube is a minimum of 4 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz for 13C |

| Nucleus | 13C |

| Pulse Program | Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker) |

| Solvent | CDCl3 |

| Temperature | 298 K (25 °C) |

| Spectral Width | 0 - 200 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (d1) | 2 seconds |

| Number of Scans | 1024 (adjust as needed for signal-to-noise) |

| Pulse Width | 30° pulse |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm) or the internal standard (TMS at 0 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted 13C NMR chemical shifts.

IR spectrum analysis of (R)-2-Bromobutanoic acid

An In-depth Technical Guide to the Infrared Spectrum Analysis of (R)-2-Bromobutanoic Acid

Introduction

This compound is a chiral carboxylic acid containing a bromine atom at the alpha-position. As a versatile building block in organic synthesis, particularly for pharmaceuticals and other biologically active molecules, the unambiguous characterization of its structure and purity is paramount. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. This guide offers a comprehensive overview of the IR spectrum of this compound, intended for researchers, scientists, and professionals in drug development.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection. It is primarily used to identify the functional groups within a molecule. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. The frequencies of these vibrations correspond to the energy absorbed, which is then plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[1]

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound is characterized by the presence of a carboxylic acid and an alkyl halide functional group. The key diagnostic absorption bands are detailed below.

Data Presentation: Key Vibrational Frequencies

The following table summarizes the principal absorption bands expected in the IR spectrum of this compound. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids which often exist as dimers, significantly influences the position and shape of the O-H and C=O stretching bands.[2][3]

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300 - 2500 | Broad, Strong | O-H (Carboxylic Acid) | Stretching |

| 2985 - 2870 | Medium to Sharp | C-H (Alkyl) | Stretching |

| ~1710 | Strong, Sharp | C=O (Carboxylic Acid Dimer) | Stretching |

| 1465 - 1440 | Medium | C-H (Alkyl) | Bending |

| 1320 - 1210 | Medium, Broad | C-O (Carboxylic Acid) | Stretching |

| 950 - 910 | Broad | O-H (Carboxylic Acid) | Out-of-Plane Bending |

| 650 - 550 | Medium to Weak | C-Br | Stretching |

Table 1: Summary of characteristic IR absorption bands for this compound.

Key Spectral Features:

-

O-H Stretching: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad absorption band for the O-H stretch, located in the 3300-2500 cm⁻¹ region.[4] This broadness is a direct result of strong hydrogen bonding between molecules.[2] The sharp C-H stretching peaks of the butyl chain are often superimposed on this broad envelope.[3]

-

C=O Stretching: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected around 1710 cm⁻¹.[4] Its position indicates that the carboxylic acid is likely in a hydrogen-bonded dimeric form. A free (monomeric) carboxyl group would absorb at a higher frequency, around 1760 cm⁻¹.[4]

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹.[5] This peak confirms the presence of the alkyl halide functionality.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes the acquisition of an IR spectrum for a liquid sample like this compound using a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This technique is common for its simplicity and minimal sample preparation.[6][7]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27)[6]

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform an ATR correction if necessary, although modern software often does this automatically. This correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample.

-

Process the spectrum for analysis, including peak picking to identify the exact wavenumbers of the absorption maxima.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened soft tissue to remove all traces of the sample.

-

Mandatory Visualizations

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis of a compound using IR spectroscopy, from sample preparation to final structural elucidation.

Caption: A flowchart detailing the experimental workflow for IR spectrum analysis.

Key Molecular Vibrations of this compound

This diagram illustrates the primary vibrational modes of the functional groups in this compound that give rise to its characteristic IR spectrum.

Caption: Key molecular vibrations of this compound and their IR frequencies.

References

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass Spectrometry of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid, a chiral halogenated carboxylic acid, and its enantiomer are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The stereochemistry at the C2 position is often crucial for the biological activity and therapeutic efficacy of the final product. Consequently, robust analytical methods are required to control and verify the enantiomeric purity of this compound and its derivatives. Mass spectrometry (MS), coupled with chromatographic techniques, offers a powerful tool for the structural elucidation and chiral analysis of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of 2-bromobutanoic acid, with a focus on techniques for enantiomeric differentiation.

Electron Ionization Mass Spectrometry of 2-Bromobutanoic Acid

Electron ionization (EI) is a common technique for the mass analysis of volatile and thermally stable compounds. The EI mass spectrum of 2-bromobutanoic acid is characterized by the presence of isotopic peaks for bromine-containing fragments, owing to the natural abundance of 79Br and 81Br isotopes in an approximate 1:1 ratio.

Quantitative Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of racemic 2-bromobutanoic acid.

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 166/168 | ~1 | [M]+• (Molecular Ion) |

| 121/123 | ~5 | [M - COOH]+ |

| 87 | ~20 | [M - Br]+ |

| 73 | ~30 | [C4H9O]+ |

| 45 | 100 | [COOH]+ (Base Peak) |

| 29 | ~40 | [C2H5]+ |

| 27 | ~35 | [C2H3]+ |

Note: Data compiled from publicly available spectral databases. The relative intensities are approximate and can vary depending on the instrument and analytical conditions.

Fragmentation Pathway

The fragmentation of 2-bromobutanoic acid under EI conditions is primarily driven by the cleavage of bonds adjacent to the carbonyl group and the bromine atom. The proposed fragmentation pathway is illustrated below.

A Technical Guide to the Chirality of 2-Bromobutanoic Acid

Abstract: This document provides a comprehensive technical overview of the chirality of 2-bromobutanoic acid, a vital chiral building block in organic and pharmaceutical chemistry. It details the physicochemical properties of its enantiomers, outlines standard synthesis and resolution protocols, and discusses its applications. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering structured data, detailed experimental procedures, and logical visualizations to facilitate understanding and application.

Introduction to the Chirality of 2-Bromobutanoic Acid

2-Bromobutanoic acid (also known as 2-bromobutyric acid) is an organic compound with the chemical formula C₄H₇BrO₂.[1] The presence of a bromine atom on the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group, makes this carbon a stereogenic center.[1] A stereogenic center is a carbon atom bonded to four different substituent groups. In the case of 2-bromobutanoic acid, the C2 is attached to a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a carboxyl group (-COOH).

Due to this stereogenic center, 2-bromobutanoic acid is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as (R)-2-bromobutanoic acid and (S)-2-bromobutanoic acid based on the Cahn-Ingold-Prelog priority rules. While enantiomers share most of the same physical properties, such as melting point and density, they differ in their interaction with plane-polarized light, a property known as optical activity.[2] The synthesis of 2-bromobutanoic acid from achiral precursors typically results in a 50:50 mixture of the two enantiomers, known as a racemic mixture or racemate.[3]

Physicochemical Properties of Stereoisomers

The enantiomers of 2-bromobutanoic acid are identical in most physical aspects, except for their optical rotation. The racemic mixture often exhibits slightly different properties, such as melting point, compared to the pure enantiomers. The key physicochemical data are summarized in the table below.

| Property | Racemic (±)-2-Bromobutanoic Acid | (R)-(+)-2-Bromobutanoic Acid | (S)-(-)-2-Bromobutanoic Acid |

| CAS Number | 80-58-0[1] | 2681-94-9[1] | 32659-49-7[1] |

| Molecular Formula | C₄H₇BrO₂[1] | C₄H₇BrO₂[4] | C₄H₇BrO₂ |

| Molecular Weight | 167.00 g/mol [1] | 167.00 g/mol [4] | 167.00 g/mol |

| Appearance | Colorless liquid[1] | Colorless solid[4] | Colorless oil |

| Melting Point | -4 °C[1] | N/A | N/A |

| Boiling Point | 99-103 °C @ 10 mmHg[1] | 216.6 °C @ 760 mmHg[4] | 217 °C @ 760 mmHg |

| Density | 1.567 g/mL at 25 °C[1] | 1.625 g/mL[4] | 1.625 g/mL |

| Refractive Index (n20/D) | 1.474[5] | 1.493[4] | N/A |

| Specific Rotation ([α]) | 0° | +26.0° (c=0.01g/mL in MeOH) | -26.0° (c=0.01g/mL in MeOH) |

Synthesis of Racemic 2-Bromobutanoic Acid

The standard laboratory and industrial preparation of racemic (±)-2-bromobutanoic acid is achieved through the alpha-bromination of butanoic acid (butyric acid). The most common method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[3]

The HVZ reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[6] The reaction proceeds through several key steps:

-

Acyl Bromide Formation : PBr₃ converts the carboxylic acid into its more reactive acyl bromide derivative.

-

Enolization : The acyl bromide tautomerizes to form an enol.

-

α-Bromination : The enol, being electron-rich, undergoes electrophilic attack by bromine at the α-carbon.

-

Hydrolysis : The resulting α-bromo acyl bromide is subsequently hydrolyzed (typically during aqueous workup) back to the α-bromo carboxylic acid.

This process selectively installs a bromine atom at the alpha position, yielding the racemic product.[6]

Resolution of Enantiomers

Separating the racemic mixture into its constituent enantiomers, a process known as resolution, is crucial for applications requiring enantiopure compounds. Since enantiomers have identical physical properties, direct separation by methods like distillation or standard chromatography is not possible.

The most common method for resolving racemic carboxylic acids is classical resolution via diastereomeric salt formation . This technique relies on the principle that while enantiomers have identical properties, diastereomers do not. The process involves the following steps:

-

Salt Formation : The racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent). Common resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) or strychnine. This reaction creates a mixture of two diastereomeric salts: [(R)-acid·(chiral)-base] and [(S)-acid·(chiral)-base].

-

Separation : Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. This difference allows them to be separated by fractional crystallization. One diastereomeric salt will typically crystallize out of the solution first, leaving the other dissolved in the mother liquor.

-

Liberation : After separation, each diastereomeric salt is treated with a strong acid (e.g., HCl). This protonates the carboxylate anion, regenerating the enantiomerically pure carboxylic acid, and forms the ammonium (B1175870) salt of the resolving agent, which can be removed.

Applications of Enantiopure 2-Bromobutanoic Acid

The stereochemistry of a molecule is paramount in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles. Enantiopure forms of 2-bromobutanoic acid serve as critical chiral synthons for the synthesis of more complex molecules.

A prominent application is in the synthesis of the anticonvulsant medication Levetiracetam.[1] The therapeutic activity of Levetiracetam is associated specifically with the (S)-enantiomer. The synthesis of (S)-Levetiracetam utilizes an enantiopure starting material derived from (S)-2-aminobutanamide, which itself can be synthesized from (S)-2-bromobutanoic acid. This underscores the importance of having access to enantiomerically pure forms of this chiral building block.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. Bromine and phosphorus tribromide are highly corrosive and toxic.

Synthesis of Racemic (±)-2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

-

Butanoic acid

-

Red phosphorus

-

Bromine (Br₂)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet tube leading to a trap (e.g., containing NaOH solution to neutralize HBr fumes).

-

To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq).

-

From the dropping funnel, add bromine (1.1 eq) dropwise to the mixture. The reaction is exothermic and will generate hydrogen bromide (HBr) gas. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for several hours until the red-brown color of bromine has faded and HBr evolution has ceased.

-

Cool the reaction mixture to room temperature. Slowly and carefully add water (H₂O) to hydrolyze the intermediate acyl bromide. This step is also highly exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bisulfite solution (to remove any remaining Br₂), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (±)-2-bromobutanoic acid.

-

The product can be further purified by vacuum distillation.

Resolution of Racemic (±)-2-Bromobutanoic Acid via Diastereomeric Salt Formation

Materials:

-

Racemic (±)-2-bromobutanoic acid

-

(-)-Brucine (or another suitable chiral amine)

-

Methanol (B129727) (or another suitable solvent for crystallization)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the racemic (±)-2-bromobutanoic acid (1.0 eq) in a minimum amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of (-)-brucine (1.0 eq) in hot methanol.

-

Slowly add the chiral amine solution to the acid solution with constant stirring.

-

Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. Cooling in an ice bath can promote further crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the more soluble diastereomer. The mother liquor containing the more soluble salt should be saved for isolation of the other enantiomer.

-

Liberation of the Enantiomer: Suspend the collected crystals (the less soluble diastereomeric salt) in water and add 1 M HCl with stirring until the solution is acidic (pH ≈ 2). This will precipitate the carboxylic acid and dissolve the brucine as its hydrochloride salt.

-

Extract the aqueous mixture with diethyl ether (3x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield one of the enantiomers of 2-bromobutanoic acid.

-

The enantiomeric purity can be determined by polarimetry, measuring the specific rotation of the product.

-

The other enantiomer can be recovered from the mother liquor (from step 5) by evaporating the solvent, and then following steps 6-9.

References

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of 2-bromobutanoic acid, a valuable intermediate in organic synthesis and drug development. The document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data, presented for practical application by professionals in the field.

Core Concepts and Reaction Mechanism

The Hell-Volhard-Zelinsky reaction is a robust method for the α-halogenation of carboxylic acids. The synthesis of 2-bromobutanoic acid from butanoic acid proceeds through a multi-step mechanism initiated by the conversion of the carboxylic acid to an acyl bromide, which is more readily enolized.

The reaction is initiated by the addition of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus, which reacts in situ with bromine to form PBr₃.[1][2] The PBr₃ converts butanoic acid into butanoyl bromide.[1][2] This acyl bromide intermediate is crucial as it can tautomerize to its enol form. The enol then acts as a nucleophile, reacting with bromine at the α-carbon to form 2-bromobutanoyl bromide.[2] Subsequent hydrolysis of the α-bromo acyl bromide yields the final product, 2-bromobutanoic acid.[2]

Data Presentation

The following table summarizes the key quantitative data for a typical Hell-Volhard-Zelinsky synthesis of 2-bromobutanoic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Butanoic Acid | 0.5 mol | [1] |

| Red Phosphorus | 0.05 mol | [1] |

| Bromine | 0.55 mol | [1] |

| Reaction Conditions | ||

| Temperature | 80-90 °C | [1] |

| Reaction Time | 8-12 hours | [1] |

| Product | ||

| Product Name | 2-Bromobutanoic Acid | [1][3] |

| Molecular Formula | C₄H₇BrO₂ | [1][3] |

| Molar Mass | 167.00 g/mol | [1] |

| Boiling Point | 104-106 °C (at 12 mmHg) | [1] |

| Density | 1.567 g/cm³ | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-bromobutanoic acid via the Hell-Volhard-Zelinsky reaction.

Materials:

-

Butanoic acid

-

Red phosphorus

-

Bromine

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Charging Reactants: Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.[1]

-

Addition of Bromine: Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[1]

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.[1]

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[1]

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: The crude 2-bromobutanoic acid can be purified by vacuum distillation, collecting the fraction at 104-106 °C (at 12 mmHg).[1]

Visualizations

The following diagrams illustrate the signaling pathway of the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism of the Hell-Volhard-Zelinsky synthesis.

References

An In-depth Technical Guide to the Discovery and History of Chiral Bromoalkanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral bromoalkanoic acids are a pivotal class of organic compounds, serving as versatile building blocks in the asymmetric synthesis of numerous pharmaceutical agents and other biologically active molecules. Their history is deeply intertwined with the development of stereochemistry, from early observations of optical activity to the elucidation of reaction mechanisms that govern stereochemical outcomes. This guide provides a comprehensive overview of the seminal discoveries, key synthetic and resolution methodologies, and the contemporary significance of these valuable chiral synthons.

Historical Milestones in the Journey of Chirality and Haloalkanoic Acids

The story of chiral bromoalkanoic acids is a chapter in the broader narrative of stereochemistry. The foundational work in the 19th century by pioneers such as Jean-Baptiste Biot, who discovered optical activity, and Louis Pasteur, who first resolved a racemic mixture, set the stage for understanding the three-dimensional nature of molecules.[1]

A pivotal moment in the history of chiral haloalkanoic acids was the work of Paul Walden in 1896. Through a series of interconversions between the enantiomers of malic acid and chlorosuccinic acid, Walden demonstrated that the configuration of a chiral center could be inverted during a chemical reaction.[2][3][4] This phenomenon, now famously known as the Walden inversion , was the first experimental evidence of stereochemical inversion in nucleophilic substitution reactions and laid the groundwork for understanding S(_N)2 mechanisms.[2][3][4] Although Walden's initial work involved a chloro-substituted acid, it was fundamental to the stereochemical understanding of all haloalkanoic acids, including their bromo-analogues.

The development of synthetic methods to produce bromoalkanoic acids was another critical advancement. The Hell-Volhard-Zelinsky (HVZ) reaction , developed in the 1880s, became a cornerstone for the α-bromination of carboxylic acids.[5][6][7][8][9][10] This reaction provided a reliable method to synthesize racemic α-bromoalkanoic acids, which could then be subjected to resolution to isolate the individual enantiomers.

In parallel, the work of Emil Fischer on the stereochemistry of sugars and amino acids further solidified the understanding of chiral molecules and their interactions.[3][11] His development of Fischer projections provided a standardized way to represent chiral centers, and his "lock-and-key" model of enzyme-substrate interactions highlighted the profound biological importance of stereochemistry.[3][11] This understanding spurred the demand for enantiomerically pure compounds, including chiral bromoalkanoic acids, for the synthesis of biologically active molecules.

Synthesis and Resolution of Chiral Bromoalkanoic Acids

The preparation of enantiomerically pure bromoalkanoic acids can be broadly categorized into two main approaches: the resolution of racemic mixtures and direct asymmetric synthesis.

Synthesis of Racemic Bromoalkanoic Acids: The Hell-Volhard-Zelinsky Reaction

The HVZ reaction remains a classic and effective method for the synthesis of racemic α-bromoalkanoic acids.[5][6][7][8][9][10] It involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr(_3)).[5][6][7][8][9][10]

Enantioselective Synthesis from Chiral Precursors

A powerful method for obtaining enantiomerically enriched bromoalkanoic acids is to start from a chiral pool molecule, such as an amino acid. For example, (S)-2-bromopropanoic acid can be synthesized from the naturally occurring amino acid L-alanine ((S)-alanine). This reaction proceeds via a diazotization followed by nucleophilic substitution by bromide, often with overall retention of configuration due to a double S(_N)2 mechanism.[4]

Resolution of Racemic Mixtures

This is a well-established technique for separating enantiomers. A racemic bromoalkanoic acid is reacted with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The separated salts are then treated with a strong acid to regenerate the enantiomerically pure bromoalkanoic acids.[12][13] Common resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines such as ephedrine (B3423809) and (R)- or (S)-1-phenylethylamine.[12][13]

Enzymatic methods offer a highly selective alternative for resolving racemic mixtures. Lipases, for example, can catalyze the stereoselective esterification of one enantiomer of a racemic bromoalkanoic acid in an organic solvent. This leaves the unreacted enantiomer of the acid and the newly formed ester of the other enantiomer, which can then be separated. This method has the advantages of high enantioselectivity, mild reaction conditions, and the reusability of the enzyme.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and properties of chiral 2-bromopropanoic acid, a common example of this class of compounds.

| Method/Property | Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation --INVALID-LINK-- | Conditions |

| Synthesis from L-Alanine | (S)-(-)-2-Bromopropanoic Acid | ~60% (overall) | >99% | -25° (neat, 20°C) | Diazotization with NaNO(_2)/HBr |

| Enzymatic Resolution | (S)-(-)-2-Bromopropanoic Acid | 96.1% (of S-enantiomer) | 99.8% | -26.4° (c=1, CHCl(_3), 23°C) | Lipase from Candida cylindracea, 1-butanol (B46404) in hexane |

| Commercial Sample | (R)-(+)-2-Bromopropanoic Acid | N/A | ≥98% | +26±2° (neat, 20°C) | N/A |

| Commercial Sample | (S)-(-)-2-Bromopropanoic Acid | N/A | 99% | -25° (neat, 20°C) | N/A |

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Bromopropanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

-

Propanoic acid

-

Red phosphorus

-

Bromine (Br(_2))

-

Water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place propanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system.

-

After the addition is complete, gently heat the mixture to maintain a steady reflux until the color of bromine disappears.

-